Chemical structure and physicochemical properties of 3-(Oxetan-3-yl)benzoic acid
Chemical structure and physicochemical properties of 3-(Oxetan-3-yl)benzoic acid
An In-Depth Technical Guide by a Senior Application Scientist
Abstract
The drive to escape "flatland" in modern drug discovery has catalyzed the integration of sp³-rich, low-molecular-weight motifs into lead optimization pipelines. Among these, the oxetane ring has emerged as a premier bioisostere. This whitepaper provides a comprehensive technical analysis of 3-(Oxetan-3-yl)benzoic acid , a highly versatile building block. By dissecting its structural rationale, physicochemical advantages, and synthetic methodologies, this guide equips medicinal chemists and drug development professionals with actionable, field-proven insights for incorporating this moiety into active pharmaceutical ingredients (APIs).
Structural Rationale: The Oxetane Advantage in Medicinal Chemistry
Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings. While synthetically tractable, these structures often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity.
3-(Oxetan-3-yl)benzoic acid (CAS: 1547048-38-3) represents a strategic departure from flatland[1]. It fuses a classic benzoic acid moiety—a ubiquitous pharmacophore capable of robust electrostatic interactions—with a 3-substituted oxetane ring. The four-membered cyclic ether acts as a highly effective bioisostere for gem-dimethyl, carbonyl, and cyclobutyl groups[2].
Causality in Design: Why append an oxetane?
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Dipole Moment & Hydrogen Bonding: The exposed oxygen atom in the strained oxetane ring possesses distinct lone-pair spatial orientation, making it an excellent hydrogen-bond acceptor[2].
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Lipophilicity Reduction: Unlike a gem-dimethyl or cyclobutyl group, which increases the partition coefficient (LogD), the polar nature of the oxetane ring significantly lowers lipophilicity while maintaining a similar steric volume[2].
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Metabolic Stability: Oxetanes are remarkably resistant to oxidative Phase I metabolism (e.g., by Cytochrome P450 enzymes) compared to their alkyl counterparts, reducing intrinsic clearance rates[2].
Chemical Structure and Physicochemical Profile
To effectively utilize 3-(Oxetan-3-yl)benzoic acid in a drug development campaign, one must understand its baseline physicochemical metrics. The table below synthesizes its core quantitative data.
| Property | Value | Scientific Implication |
| CAS Number | 1547048-38-3 | Unique registry identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₀H₁₀O₃ | Indicates a low molecular weight suitable for Fragment-Based Drug Discovery (FBDD)[1]. |
| Molecular Weight | 178.187 g/mol | Highly efficient ligand efficiency (LE) when incorporated into larger scaffolds[1]. |
| Fraction sp³ (Fsp³) | 0.30 | 3 out of 10 carbons are sp³-hybridized, improving 3D topology and solubility. |
| Topological Polar Surface Area | ~ 46.5 Ų | Optimal for membrane permeability; balances the polar COOH and the oxetane ether oxygen. |
| Hazard Classification | Acute Tox. 4, Skin Irrit. 2 | Requires standard PPE; acts as a mild skin/eye irritant (H302, H315, H319)[3]. |
Workflow Visualization
The following diagram outlines the logical progression from raw materials to a fully profiled API building block.
Caption: Synthetic and profiling workflow for 3-(Oxetan-3-yl)benzoic acid in drug discovery.
Synthetic Methodology: A Self-Validating Protocol
Directly coupling an sp³-hybridized halide (like 3-iodooxetane) to an aryl system presents a unique challenge. Palladium catalysts, the traditional workhorses of cross-coupling, often fail here due to rapid, unproductive β-hydride elimination.
The Causality of Catalyst Selection: We employ a Nickel-catalyzed Suzuki-Miyaura cross-coupling . Nickel(0) readily undergoes oxidative addition into unactivated C(sp³)–I bonds and stabilizes the resulting alkylnickel intermediate, successfully bypassing the β-hydride elimination pathway to favor transmetalation and reductive elimination.
Furthermore, to prevent the free carboxylic acid from coordinating to the nickel catalyst and poisoning the reaction, we utilize a methyl ester protecting group, which is subsequently hydrolyzed.
Protocol 1: Synthesis of 3-(Oxetan-3-yl)benzoic acid
This protocol is designed as a self-validating system. Step 4 ensures mass balance and reaction completion via LC-MS tracking.
Phase 1: Nickel-Catalyzed Cross-Coupling
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Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodooxetane (1.0 equiv) and 3-(methoxycarbonyl)phenylboronic acid (1.5 equiv).
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Catalyst Loading: Add anhydrous K₃PO₄ (3.0 equiv) as the base, followed by NiCl₂ (10 mol%) and PPh₃ (20 mol%).
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Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3x) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the Ni(0) active species.
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Reaction Execution & Tracking: Inject anhydrous 1,4-dioxane and degassed water (4:1 ratio). Heat the mixture to 80 °C. Self-Validation: Pull 10 µL aliquots every 2 hours, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the 3-iodooxetane mass peak is fully consumed (typically 12-16 hours).
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove nickel salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield methyl 3-(oxetan-3-yl)benzoate.
Phase 2: Saponification (Ester Hydrolysis)
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Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.
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Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the free carboxylic acid.
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Isolation: Extract with ethyl acetate (3x), dry over MgSO₄, and evaporate the solvent in vacuo to afford pure 3-(Oxetan-3-yl)benzoic acid .
Physicochemical Profiling Protocol
Once synthesized, the compound must be rigorously profiled. The shake-flask method coupled with LC-MS/MS is the gold standard for determining the distribution coefficient (LogD) at physiological pH.
Protocol 2: High-Throughput LogD₇.₄ Determination
Self-Validation: This protocol uses a mass-balance check. The sum of the compound quantified in the aqueous and organic layers must equal the concentration of the initial stock solution (±5%).
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Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4.
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Phase Saturation: Mutually saturate HPLC-grade n-octanol and the PBS buffer by stirring them together vigorously for 24 hours, then separate the phases.
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Incubation: In a 2 mL glass vial, add 500 µL of saturated octanol, 500 µL of saturated PBS, and spike with 10 µL of a 10 mM DMSO stock of 3-(Oxetan-3-yl)benzoic acid.
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Equilibration: Shake the vials mechanically at 300 rpm for 2 hours at 25 °C. Centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.
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Quantification: Carefully sample 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples appropriately and quantify the compound using LC-MS/MS against a standard calibration curve.
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Calculation: LogD₇.₄ = Log₁₀([Area_octanol] /[Area_aqueous]).
Expected Outcome: The incorporation of the oxetane ring will yield a significantly lower LogD₇.₄ compared to a gem-dimethyl analog, confirming its utility in improving the hydrophilicity of the lead series[2].
Conclusion
3-(Oxetan-3-yl)benzoic acid is far more than a simple building block; it is a strategic tool for molecular optimization. By leveraging nickel-catalyzed sp³-sp² cross-coupling, medicinal chemists can efficiently install this motif to dial out excessive lipophilicity, enhance Fsp³ character, and improve the metabolic stability of drug candidates. As the pharmaceutical industry continues to push beyond flatland, the rigorous synthesis and profiling of oxetane-containing scaffolds will remain a cornerstone of modern drug design.
References
- Buy 3-(Oxetan-3-yl)benzoic acid (EVT-2491828) | 1547048-38-3 - EvitaChem EvitaChem
- 3-(oxetan-3-yl)
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry American Chemical Society (ACS)
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Iodooxetane BenchChem
